![molecular formula C16H12N2O3 B2422602 N'-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}benzenecarbohydrazide CAS No. 320425-11-4](/img/structure/B2422602.png)
N'-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}benzenecarbohydrazide
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Description
Synthesis Analysis
The synthesis of similar compounds has been achieved through various methods. For instance, a Claisen–Smichdt-type condensation reaction has been used to synthesize a novel N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide derivative . Other methods include the use of hypervalent iodine reagents for the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans .Chemical Reactions Analysis
While specific chemical reactions involving “N’-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}benzenecarbohydrazide” are not available in the search results, benzofuran derivatives have been synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis .Scientific Research Applications
Anticancer Activity
Benzofuran derivatives have been extensively studied for their anticancer properties. Notably, some substituted benzofurans exhibit significant cell growth inhibitory effects against various cancer cell lines. For instance, compound 36 (see Figure 8) demonstrated substantial inhibition rates in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . Researchers are actively investigating the mechanisms underlying these effects and exploring the compound’s potential as an anticancer drug.
Anti-Hepatitis C Virus (HCV) Activity
A recently discovered macrocyclic benzofuran compound exhibits anti-HCV activity. This finding suggests its potential as an effective therapeutic drug for hepatitis C disease. Further studies are needed to elucidate its mode of action and optimize its clinical application .
Antioxidant Properties
Benzofuran compounds often possess antioxidant activity, which makes them valuable in combating oxidative stress-related diseases. Their ability to scavenge free radicals and protect cellular components contributes to their potential as natural antioxidants .
Antibacterial Effects
Certain benzofuran derivatives exhibit antibacterial properties. Researchers have explored their efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. Investigating the molecular interactions between these compounds and bacterial targets is crucial for developing novel antibacterial agents .
Anti-Inflammatory Potential
Inflammation plays a central role in many diseases. Benzofuran derivatives may modulate inflammatory pathways, making them interesting candidates for anti-inflammatory drug development. Understanding their mechanisms of action and optimizing their bioavailability are ongoing research areas .
Drug Scaffold Development
Benzofuran compounds serve as essential scaffolds for drug design. Researchers have developed novel benzofuran-based structures with potential therapeutic applications. For example, benzothiophene and benzofuran scaffold compounds have been explored as anticancer agents . These scaffolds provide a versatile platform for creating new drug candidates.
properties
IUPAC Name |
N-[(E)-(3-hydroxy-2-benzofuran-1-yl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-15(11-6-2-1-3-7-11)18-17-10-14-12-8-4-5-9-13(12)16(20)21-14/h1-10,20H,(H,18,19)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGGYXZJQJVJSK-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=C3C=CC=CC3=C(O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=C3C=CC=CC3=C(O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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